1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid
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Overview
Description
1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid is a complex organic compound with the molecular formula C18H24N2O5 and a molecular weight of 348.39 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a piperidine ring substituted with a benzyloxycarbonyl group and a morpholinyl group.
Preparation Methods
The synthesis of 1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid involves multiple steps, typically starting with the preparation of the piperidine ring. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate, while the morpholinyl group is added via nucleophilic substitution. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, while the morpholinyl group can enhance the compound’s binding affinity to its targets. The pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound has a similar structure but lacks the morpholinyl group, which may affect its biological activity and chemical reactivity.
4-Morpholin-4-yl-piperidine-1-carboxylic acid: This compound has a similar piperidine ring and morpholinyl group but differs in the position of the carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24N2O5 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-morpholin-4-yl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C18H24N2O5/c21-17(22)15-10-16(19-6-8-24-9-7-19)12-20(11-15)18(23)25-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,21,22) |
InChI Key |
XSTAHADDBQKFHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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